3-(2-Ethylhexoxy)-4-methoxybenzaldehyde
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Overview
Description
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H24O3 It is a derivative of benzaldehyde, featuring an ethylhexoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethylhexanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the benzaldehyde and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-Ethylhexoxy)-4-methoxybenzoic acid.
Reduction: 3-(2-Ethylhexoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylhexoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethylhexoxy group, making it less lipophilic.
2-Ethylhexanol: Lacks the benzaldehyde and methoxy groups, limiting its reactivity.
3-(2-Ethylhexoxy)benzaldehyde: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is unique due to the presence of both the ethylhexoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its potential reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-(2-ethylhexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-16-10-14(11-17)8-9-15(16)18-3/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
YDKCPCVYYZZTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
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